An In-depth Technical Guide to the Synthesis of N-(2-bromo-5-nitrophenyl)formamide
An In-depth Technical Guide to the Synthesis of N-(2-bromo-5-nitrophenyl)formamide
Introduction
N-(2-bromo-5-nitrophenyl)formamide is a valuable chemical intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its structure, featuring a formamide group attached to a substituted aniline, makes it a versatile building block. The presence of the bromo and nitro groups on the phenyl ring provides sites for further chemical transformations, allowing for the construction of more complex molecules. This guide provides a comprehensive overview of the synthesis of N-(2-bromo-5-nitrophenyl)formamide, focusing on the N-formylation of 2-bromo-5-nitroaniline. We will delve into the established synthetic routes, the underlying reaction mechanisms, and detailed experimental protocols.
Synthesis of the Starting Material: 2-Bromo-5-nitroaniline
The precursor for the synthesis of N-(2-bromo-5-nitrophenyl)formamide is 2-bromo-5-nitroaniline. This compound can be prepared through a multi-step synthesis starting from bromobenzene. The process involves nitration of bromobenzene to form dinitrobromobenzene, followed by a selective reduction and subsequent amination to yield 2-bromo-5-nitroaniline[1]. While various methods exist for the synthesis of substituted anilines, this route provides a reliable pathway to obtain the necessary starting material[2][3][4].
Physicochemical Data of 2-Bromo-5-nitroaniline:
| Property | Value |
| CAS Number | 10403-47-1[5] |
| Molecular Formula | C6H5BrN2O2[5] |
| Molecular Weight | 217.02 g/mol |
| Melting Point | 139-141 °C[6] |
| Appearance | Not specified, but related anilines are often crystalline solids. |
Synthesis of N-(2-bromo-5-nitrophenyl)formamide via N-Formylation
The key transformation in the synthesis of the title compound is the N-formylation of 2-bromo-5-nitroaniline[7]. This reaction involves the introduction of a formyl group (-CHO) onto the nitrogen atom of the amine. Several methods have been developed for the N-formylation of anilines, offering a range of conditions and reagents.
General Reaction Scheme:
Caption: General workflow for the synthesis of N-(2-bromo-5-nitrophenyl)formamide.
Common Formylating Agents and Methodologies:
Several reagents can be employed for the N-formylation of anilines. The choice of formylating agent and reaction conditions can significantly impact the yield and purity of the product.
-
Formic Acid: This is a widely used and straightforward method. The reaction typically involves heating the aniline with formic acid, often in a solvent like toluene with a Dean-Stark trap to remove the water byproduct and drive the reaction to completion[7]. Catalyst-free and solvent-free methods using formic acid at elevated temperatures have also been developed as more environmentally friendly alternatives[7][8].
-
Ethyl Formate: Refluxing the aniline in ethyl formate is another effective method for N-formylation, often resulting in high yields of the corresponding formamide[7].
-
N,N-Dimethylformamide (DMF): DMF can also serve as a formylating agent, particularly in the presence of certain catalysts[9].
-
Other Formylating Agents: A variety of other reagents have been explored for N-formylation, including acetic formic anhydride, ammonium formate, and chloral, each with its own advantages and specific applications[8].
The Role of Catalysts:
While some N-formylation reactions can proceed without a catalyst, the use of a catalyst can often improve the reaction rate and yield. Both acid and metal-based catalysts have been successfully employed.
-
Acid Catalysts: Solid acid catalysts like silica-supported sulfuric acid, Amberlite IR-120[H+], and melamine-trisulfonic acid have been shown to be effective for N-formylation with formic acid[7][8]. These catalysts offer the advantage of being easily separable from the reaction mixture.
-
Metal Catalysts: Various metal oxides and manganese-based catalysts have also been developed for N-formylation reactions[7][10]. These catalysts can offer high efficiency and selectivity.
Reaction Mechanism of N-Formylation
The mechanism of N-formylation, particularly when using formic acid, generally proceeds through the activation of the formic acid carbonyl group, followed by nucleophilic attack by the amine.
Caption: Plausible mechanism for the N-formylation of an aniline with formic acid.
In the presence of an acid catalyst, the carbonyl oxygen of formic acid is protonated, which increases the electrophilicity of the carbonyl carbon. The lone pair of electrons on the nitrogen atom of the aniline then attacks this electrophilic carbon. The subsequent loss of a water molecule leads to the formation of the N-formylated product[11][12].
Experimental Protocol: Synthesis of N-(2-bromo-5-nitrophenyl)formamide
This protocol describes a general procedure for the N-formylation of 2-bromo-5-nitroaniline using formic acid.
Materials:
-
2-Bromo-5-nitroaniline
-
Formic acid (85-98% purity)
-
Toluene (optional, as solvent)
-
Sodium bicarbonate (saturated aqueous solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ethanol (for recrystallization)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Dean-Stark trap (if using toluene)
-
Heating mantle or oil bath
-
Magnetic stirrer
-
Separatory funnel
-
Büchner funnel and filter flask
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-bromo-5-nitroaniline (1.0 equivalent) in a suitable solvent such as toluene. Alternatively, for a solvent-free approach, place the aniline directly in the flask.
-
Addition of Formic Acid: Add an excess of formic acid (e.g., 2-4 equivalents) to the flask.
-
Heating and Reflux: Heat the reaction mixture to reflux. If using toluene, utilize a Dean-Stark trap to azeotropically remove the water formed during the reaction. For a solvent-free reaction, heat the mixture at a temperature of around 80-100 °C[7][8].
-
Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
If a solvent was used, remove it under reduced pressure using a rotary evaporator.
-
Dilute the residue with a suitable organic solvent (e.g., ethyl acetate) and wash it with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining formic acid.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield N-(2-bromo-5-nitrophenyl)formamide as a solid.
-
Physicochemical Data of N-(2-bromo-5-nitrophenyl)formamide:
| Property | Value |
| CAS Number | 98556-09-3[13][14] |
| Molecular Formula | C7H5BrN2O3[14] |
| Molecular Weight | 245.03 g/mol [14] |
| Melting Point | 202-203 °C (recrystallized from ethanol)[14] |
| Appearance | Likely a solid at room temperature. |
Safety and Handling
-
2-Bromo-5-nitroaniline: This compound is classified as a skin irritant, eye irritant, and may cause respiratory irritation. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.
-
Formic Acid: Formic acid is corrosive and can cause severe skin burns and eye damage. It is also harmful if inhaled. Use with extreme caution in a fume hood and wear appropriate PPE.
-
General Precautions: Always consult the Safety Data Sheet (SDS) for all chemicals used in the synthesis.
Conclusion
The synthesis of N-(2-bromo-5-nitrophenyl)formamide is a well-established process, primarily achieved through the N-formylation of 2-bromo-5-nitroaniline. The use of formic acid provides a direct and efficient route to the desired product. The versatility of the bromo and nitro functional groups on the aromatic ring makes the title compound a valuable intermediate for further synthetic transformations in the development of new chemical entities. This guide provides the fundamental knowledge and a practical protocol for researchers and scientists in the field of organic synthesis and drug development.
References
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ACS Publications. (n.d.). Manganese-Catalyzed N-Formylation of Anilines Using Oxalic Acid as CO Surrogate | ACS Omega. Retrieved from [Link]
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ResearchGate. (n.d.). Plausible mechanism for N-formylation of aniline catalysed by IES. Retrieved from [Link]
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RSC Publishing. (2020). Efficient N-formylation of primary aromatic amines using novel solid acid magnetic nanocatalyst. Retrieved from [Link]
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PMC. (n.d.). Formylation of Amines. Retrieved from [Link]
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SciSpace. (2022). Kinetics study of the N-formylation of aniline with DMF catalyzed by temperature-controlled Brønsted ionic liquids. Retrieved from [Link]
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PubChem. (n.d.). 2-Bromo-5-nitroaniline. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supplementary Information Synthetic routes to compounds 5 and 10-19. Retrieved from [Link]
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Chemsrc. (n.d.). 2-Bromo-5-nitroaniline. Retrieved from [Link]
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MDPI. (n.d.). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Retrieved from [Link]
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